rac,cis-Milnacipran Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Milnacipran Hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the management of fibromyalgia . It is also an impurity of Milnacipran, which is used in the clinical treatment of fibromyalgia . It is the cis-aminomethyl derivative of phenylcyclopropanecarboxamide that acts by inhibiting both NE and 5-HT reuptake .

Synthesis Analysis

The synthesis of milnacipran has been achieved from commercially available cis(±)1Phenyl3oxabicyclo[3.1.0]hexane2 one using the atom economy concept. The target compound was achieved with the reduction of azide in the presence of Raney nickel, toluene, and methanol recovery and reuse also established .Molecular Structure Analysis

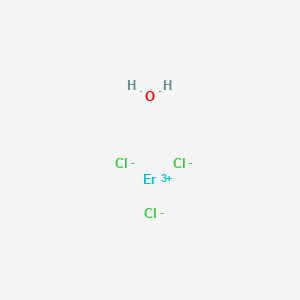

The molecular formula of rac,cis-Milnacipran Hydrochloride is C16H25ClN2O . It has a molecular weight of 296.83 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of rac,cis-Milnacipran Hydrochloride include a molecular weight of 296.83 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 6, exact mass of 296.1655411 g/mol, monoisotopic mass of 296.1655411 g/mol, topological polar surface area of 32.3 Ų, heavy atom count of 20, and covalently-bonded unit count of 2 .Aplicaciones Científicas De Investigación

Treatment of Major Depression

Milnacipran Hydrochloride is a dual serotonin and norepinephrine reuptake inhibitor, which means it increases the levels of serotonin and norepinephrine in the brain. These neurotransmitters are known to play a key role in mood regulation, and their increased levels can help alleviate the symptoms of major depression .

Management of Fibromyalgia

Fibromyalgia is a chronic condition characterized by widespread pain and fatigue. Milnacipran Hydrochloride has been clinically used for the treatment of fibromyalgia. It helps manage the symptoms of this condition by increasing the levels of serotonin and norepinephrine, which can help reduce pain and fatigue .

Treatment of Chronic Pain Conditions

Apart from fibromyalgia, Milnacipran Hydrochloride is also approved for the treatment of other chronic pain conditions like lupus . By increasing the levels of serotonin and norepinephrine, it can help manage chronic pain and improve the quality of life for these patients .

Pharmacokinetic Studies

Milnacipran Hydrochloride has been used in pharmacokinetic studies to understand its absorption, distribution, and elimination characteristics in mice. These studies provide valuable insights into how the drug behaves in the body, which can be useful for optimizing its therapeutic use .

Intraperitoneal Administration

Intraperitoneal (IP) injection is a common administration route in experimental studies using Milnacipran Hydrochloride. Studies have been conducted to investigate the pharmacokinetic profile of IP-administered Milnacipran Hydrochloride in mice and compare it to the intravenous (IV) route .

Development of Analytical Methods

Milnacipran Hydrochloride has been used in the development and validation of analytical methods, such as liquid chromatography–mass spectrometry (LC-MS/MS). These methods are crucial for accurately quantifying the drug in biological samples, which is essential for pharmacokinetic studies .

Mecanismo De Acción

Target of Action

The primary targets of rac,cis-Milnacipran Hydrochloride are serotonin (5-HT) and norepinephrine (NE) . These neurotransmitters play crucial roles in mood regulation, pain perception, and other physiological functions .

Mode of Action

rac,cis-Milnacipran Hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by selectively inhibiting the reuptake of 5-HT and NE at the presynaptic membrane site, thus increasing their concentrations in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The enhanced presence of 5-HT and NE in the synaptic cleft can lead to various downstream effects. For instance, increased levels of NE could potentially mitigate pain signals in the descending inhibitory pain pathways in the brain and spinal cord . On the other hand, increased 5-HT levels may be associated with decreased sensitivity to pain .

Pharmacokinetics

rac,cis-Milnacipran Hydrochloride exhibits favorable pharmacokinetic properties. It is rapidly absorbed with a high oral bioavailability . The terminal elimination half-life of racemic milnacipran is approximately 6-8 hours . It is mainly excreted via renal elimination . These properties contribute to its effective bioavailability.

Result of Action

The enhanced serotonergic and noradrenergic neurotransmission resulting from the action of rac,cis-Milnacipran Hydrochloride can lead to improvements in mood and reductions in pain perception . This makes it effective in the treatment of conditions like fibromyalgia and major depressive disorder .

Action Environment

The action, efficacy, and stability of rac,cis-Milnacipran Hydrochloride can be influenced by various environmental factors. For instance, its absorption and distribution can be affected by factors like the patient’s diet and gastrointestinal pH. Its metabolism can be influenced by the patient’s liver function, and its excretion can be affected by kidney function . Therefore, these factors should be considered when administering rac,cis-Milnacipran Hydrochloride.

Safety and Hazards

Milnacipran, an SNRI, is similar to some drugs used for the treatment of depression and other psychiatric disorders. Antidepressants increased the risk of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults (18–24 years of age) with major depressive disorder and other psychiatric disorders . It is not approved for treating major depressive disorder . It is also not approved for use in pediatric patients <18 years of age . In pooled data analyses, the risk of suicidality was not increased in adults >24 years of age and apparently was reduced in adults ≥65 years of age with antidepressant therapy compared with placebo .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of rac,cis-Milnacipran Hydrochloride involves the condensation of 2-(aminomethyl)-1,2,3,4-tetrahydro-1-naphthalenol and 3-(chloropropyl)-1-phenyl-2-pyrrolidinone, followed by reduction and resolution to obtain the racemic mixture of Milnacipran. The resolution of the racemic mixture is done using tartaric acid, followed by salt formation with hydrochloric acid to obtain the final product, rac,cis-Milnacipran Hydrochloride.", "Starting Materials": ["2-(aminomethyl)-1,2,3,4-tetrahydro-1-naphthalenol", "3-(chloropropyl)-1-phenyl-2-pyrrolidinone", "Tartaric acid", "Hydrochloric acid"], "Reaction": ["Step 1: Condensation of 2-(aminomethyl)-1,2,3,4-tetrahydro-1-naphthalenol and 3-(chloropropyl)-1-phenyl-2-pyrrolidinone in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form racemic Milnacipran.", "Step 2: Reduction of racemic Milnacipran using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol.", "Step 3: Resolution of the racemic mixture of Milnacipran using tartaric acid to obtain the enantiomers of Milnacipran.", "Step 4: Salt formation of the resolved enantiomers of Milnacipran with hydrochloric acid to obtain the final product, rac,cis-Milnacipran Hydrochloride."] } | |

Número CAS |

165259-91-6 |

Nombre del producto |

rac,cis-Milnacipran Hydrochloride |

Fórmula molecular |

C₁₆H₂₅ClN₂O |

Peso molecular |

296.84 |

Sinónimos |

cis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride; cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)

![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)